![molecular formula C13H17N3O3S B2942838 1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone CAS No. 1325303-25-0](/img/structure/B2942838.png)

1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

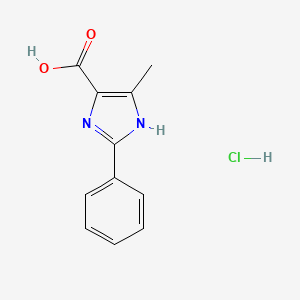

Spiro compounds are a class of organic compounds that have two molecular rings sharing one atom, typically a carbon atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro atom itself is not part of either ring, but rather forms a bridge between them. The compound you mentioned seems to be a spiro compound with a benzothiadiazine and piperidine ring.

Synthesis Analysis

The synthesis of spiro compounds often involves the use of a key spiro atom that can form bonds with two different rings. For example, a study describes the synthesis of spiro compounds through the condensation reaction of 2-aminobenzamides and isatins in the presence of a catalytic amount of KAl(SO4)2.12H2O (alum) in ethanol under reflux .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the shared atom between two rings. This shared atom, often a carbon, forms a bridge between the two rings, creating a rigid and compact structure .Chemical Reactions Analysis

The chemical reactions involving spiro compounds can be quite complex due to their unique structure. The shared atom between the two rings can participate in various reactions, leading to the formation of new compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of spiro compounds depend on their specific structure and the functional groups they contain. They often exhibit high stability due to their rigid structure .Scientific Research Applications

Antioxidant Activity

This compound has been synthesized and its antioxidant activity has been evaluated . The compound showed significant inhibition percentage in the DPPH free radical scavenging assay . This suggests that it could be used in the development of antioxidant drugs or supplements.

Reactivity Studies

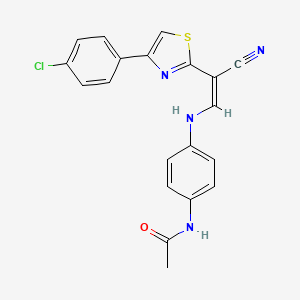

The reactivity of this compound has been studied . It possesses two reaction centers: the EWG-activated methylene group and the carbonyl functionality, which are the basic variation points . This information could be useful in the development of new synthetic routes and reactions.

Drug Design

This compound belongs to the class of organic compounds known as 1,2,4-benzothiadiazine-1,1-dioxides . These compounds are found in more than twenty classes of pharmaceuticals , suggesting that this compound could have potential applications in drug design and development.

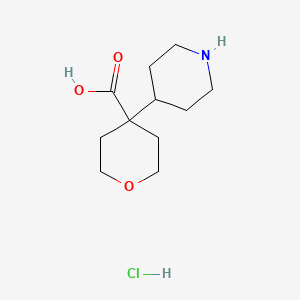

Synthesis of New Spiro-4-piperidines

This compound has been used in the synthesis of new dihydrospiro[quinoline-2,4-piperidines] by a two-step synthetic route based on 4-piperidone imine reactivity . This suggests that it could be used in the development of new synthetic methods and reactions.

Pharmacological Applications

Piperidine derivatives, such as this compound, are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that this compound could have potential applications in the development of new drugs and treatments.

Construction of 1′,2′-(dihydrospiro[indoline-3,3′-pyrrol]-2′-yl)acrylates

This compound has been used in the phosphine-catalyzed [4 + 1] annulation of Morita–Baylis–Hillman (MBH) carbonates with oxindole-derived α,β-unsaturated imines . This suggests that it could be used in the development of new synthetic methods and reactions.

Mechanism of Action

Target of Action

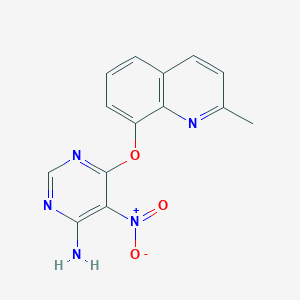

The primary target of this compound, also known as 1’-acetyl-2,4-dihydrospiro[1lambda6,2,4-benzothiadiazine-3,4’-piperidine]-1,1-dione, is a group of phytopathogenic fungi . These fungi are responsible for various plant diseases, leading to significant crop yield losses .

Mode of Action

The compound interacts with these fungi by inhibiting their growth . It exhibits substantial and broad-spectrum antifungal activities . The compound’s effectiveness varies depending on certain substituents .

Biochemical Pathways

The compound affects the biochemical pathways of the fungi, leading to the cessation of their growth

Pharmacokinetics

The compound’s effectiveness against fungi, even at low concentrations, suggests it may have good bioavailability .

Result of Action

The compound’s action results in significant inhibition of the growth of various phytopathogenic fungi . For example, it showed 100%, 80%, 90%, and 90% antifungal activity against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis respectively, at 300 µg/mL .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it exhibited 85% greenhouse inhibition activity against Erysiphe graminis even at 0.2 µg/mL . This suggests that the compound’s action can be highly effective in certain environments.

Future Directions

properties

IUPAC Name |

1-(1,1-dioxospiro[2,4-dihydro-1λ6,2,4-benzothiadiazine-3,4'-piperidine]-1'-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3S/c1-10(17)16-8-6-13(7-9-16)14-11-4-2-3-5-12(11)20(18,19)15-13/h2-5,14-15H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYIIQFJUMUMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)NC3=CC=CC=C3S(=O)(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-dioxido-1'H,4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidin]-1'-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-Trifluoro-1-[3-(trifluoromethyl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2942755.png)

![N-(2,3-dimethylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2942756.png)

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}propanoate](/img/structure/B2942757.png)

![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(quinoxalin-6-yl)methanone](/img/structure/B2942760.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2942761.png)

![N-(4-ethylphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2942766.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942769.png)

![6-(2-Chloropyridine-4-carbonyl)-9-methyl-6-azaspiro[3.5]nonane](/img/structure/B2942774.png)